molecular formula C10H13BrN2O4 B14870394 (Z)-2-(3-bromo-4,5-dimethoxyphenoxy)-N'-hydroxyacetimidamide

(Z)-2-(3-bromo-4,5-dimethoxyphenoxy)-N'-hydroxyacetimidamide

Cat. No.: B14870394
M. Wt: 305.12 g/mol
InChI Key: GHWBCHGJWMMBDS-UHFFFAOYSA-N
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Description

(Z)-2-(3-bromo-4,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide is a synthetic organic compound characterized by the presence of a bromo-substituted phenoxy group and a hydroxyacetimidamide moiety

Preparation Methods

The synthesis of (Z)-2-(3-bromo-4,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4,5-dimethoxyphenol, followed by the formation of the phenoxy group through nucleophilic substitution. The final step involves the introduction of the hydroxyacetimidamide moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

(Z)-2-(3-bromo-4,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The hydroxyacetimidamide moiety can undergo hydrolysis in the presence of acids or bases, resulting in the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

(Z)-2-(3-bromo-4,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-(3-bromo-4,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

(Z)-2-(3-bromo-4,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide can be compared with other similar compounds, such as:

    (Z)-2-(3-bromo-4,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide analogs: These compounds have similar structures but differ in the substitution pattern or functional groups.

    Phenoxy derivatives: Compounds with a phenoxy group but different substituents or functional groups.

    Hydroxyacetimidamide derivatives: Compounds with a hydroxyacetimidamide moiety but different aromatic or aliphatic groups.

The uniqueness of (Z)-2-(3-bromo-4,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13BrN2O4

Molecular Weight

305.12 g/mol

IUPAC Name

2-(3-bromo-4,5-dimethoxyphenoxy)-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H13BrN2O4/c1-15-8-4-6(17-5-9(12)13-14)3-7(11)10(8)16-2/h3-4,14H,5H2,1-2H3,(H2,12,13)

InChI Key

GHWBCHGJWMMBDS-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)OC/C(=N/O)/N)Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)OCC(=NO)N)Br)OC

Origin of Product

United States

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